molecular formula C19H23NO4 B2528812 [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-cyclohexylacetate CAS No. 953176-02-8

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-cyclohexylacetate

Cat. No.: B2528812
CAS No.: 953176-02-8
M. Wt: 329.396
InChI Key: KJBORROEJAXQLI-UHFFFAOYSA-N
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Description

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-cyclohexylacetate is a complex organic compound featuring a methoxyphenyl group, an oxazole ring, and a cyclohexylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-cyclohexylacetate typically involves the formation of the oxazole ring followed by the attachment of the methoxyphenyl and cyclohexylacetate groups. One common method involves the cyclization of a precursor molecule containing the necessary functional groups under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-cyclohexylacetate can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the oxazole ring can produce various reduced heterocycles.

Scientific Research Applications

Chemistry

In chemistry, [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-cyclohexylacetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo specific chemical reactions makes it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-cyclohexylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and methoxyphenyl group can participate in binding interactions, while the cyclohexylacetate moiety may influence the compound’s overall stability and solubility. These interactions can modulate biological pathways and lead to the desired therapeutic or functional effects.

Comparison with Similar Compounds

Similar Compounds

    [5-(4-methoxyphenyl)-1H-indole]: Shares the methoxyphenyl group but has an indole ring instead of an oxazole ring.

    [5-(4-methoxyphenyl)-1H-imidazole]: Similar structure with an imidazole ring.

    [4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one]: Contains a methoxyphenyl group and a triazole ring.

Uniqueness

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-cyclohexylacetate is unique due to the combination of its oxazole ring and cyclohexylacetate moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-cyclohexylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-22-17-9-7-15(8-10-17)18-12-16(20-24-18)13-23-19(21)11-14-5-3-2-4-6-14/h7-10,12,14H,2-6,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBORROEJAXQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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